6-Bromo-8-chloroquinazolin-2(1H)-one

orthogonal functionalization palladium-catalyzed cross-coupling kinase inhibitor intermediate

Replicating FGFR4 inhibitor scaffolds requires precise 6-Br/8-Cl regioisomer substitution-common building blocks cannot substitute. 6-Bromo-8-chloroquinazolin-2(1H)-one provides the exact substitution pattern validated in US 9,434,700 B2. • Orthogonal Br/Cl handles enable sequential Pd-mediated Suzuki coupling at C6 and SNAr at C8 without protecting-group strategies. • C2 carbonyl locks the tautomeric form and serves as a hinge-binding anchor. • Commercially available at ≥98% purity, supporting gram-to-kilogram scale-up. • Streamlined route for focused kinase inhibitor libraries.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
CAS No. 1036755-78-8
Cat. No. B1377687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloroquinazolin-2(1H)-one
CAS1036755-78-8
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NC(=O)N2)Cl)Br
InChIInChI=1S/C8H4BrClN2O/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H,(H,11,12,13)
InChIKeyCZLTZYCWDSNHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-chloroquinazolin-2(1H)-one: FGFR4 Inhibitor Intermediate


6-Bromo-8-chloroquinazolin-2(1H)-one (CAS 1036755-78-8) is a heterocyclic quinazolin-2(1H)-one derivative with bromine at C6 and chlorine at C8. This compound serves as a synthetic intermediate rather than a terminal bioactive agent, with documented use in the synthesis of FGFR-4 kinase inhibitors [1]. Its computed properties include a molecular weight of 259.49 g/mol, LogP of 2, zero rotatable bonds, and a topological polar surface area of 41.5 Ų [2].

6-Bromo-8-chloroquinazolin-2(1H)-one Halogen Orthogonality


In-class quinazolinone building blocks cannot be freely interchanged because the specific 6-bromo/8-chloro/2-oxo substitution pattern dictates both the reactivity sequence and the final inhibitor architecture. The bromine at C6 is primed for palladium-catalyzed cross-coupling (e.g., Suzuki), while the chlorine at C8 enables nucleophilic aromatic substitution, and the C2 carbonyl locks the tautomeric form and provides a hydrogen-bonding anchor. Regioisomers such as 6-bromo-8-chloroquinazolin-4(3H)-one or analogs lacking the 2-oxo group (e.g., 6-bromo-8-chloroquinazoline) exhibit fundamentally different reactivity profiles and cannot replicate the same synthetic pathway validated in the FGFR4 inhibitor patent [1].

6-Bromo-8-chloroquinazolin-2(1H)-one Key Evidence


Sequential C6 Suzuki – C8 SNAr Reactivity

The 6-bromo substituent undergoes palladium-catalyzed Suzuki coupling selectively, while the 8-chloro substituent is subsequently displaced via nucleophilic aromatic substitution. In the FGFR4 inhibitor patent, 6-bromo-8-chloroquinazolin-2(1H)-one was converted via bis(triphenylphosphine)palladium(II) chloride-mediated coupling with 2,6-dichloro-3,5-dimethoxyphenylboronic acid (or equivalent), followed by POCl3-mediated chlorination at C2 to yield 2,8-dichloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, a key intermediate in the synthesis of final FGFR4 inhibitors [1]. In contrast, the 6,8-dichloro analog lacks the bromine handle for selective Pd-catalyzed coupling, while the 6,8-dibromo analog introduces competing reactivity at both positions, complicating sequential elaboration [2].

orthogonal functionalization palladium-catalyzed cross-coupling kinase inhibitor intermediate

C2 Carbonyl Tautomeric Lock & H-Bond Anchor

The C2 carbonyl in 6-bromo-8-chloroquinazolin-2(1H)-one locks the compound in the lactam form (1H-quinazolin-2-one), precluding the tautomeric equilibration between 2-hydroxyquinazoline and quinazolin-2(1H)-one forms that occurs in 2-unsubstituted quinazolines [1]. This is structurally evidenced by the single hydrogen bond donor count of 1 and hydrogen bond acceptor count of 1 (computed for the lactam form) [2]. In contrast, 6-bromo-8-chloroquinazoline lacks the C2 carbonyl entirely, providing no hydrogen-bond donor at that position and exhibiting a different conformational profile.

tautomeric control hydrogen bonding quinazolinone scaffold

Lipophilicity & TPSA Profile vs. Regioisomers

The computed XLogP3 of 2 for 6-bromo-8-chloroquinazolin-2(1H)-one places it within the optimal lipophilicity range (LogP 1–3) for CNS-excluded kinase inhibitor leads [1]. Its topological polar surface area (TPSA) of 41.5 Ų, zero rotatable bonds, and sp3 carbon fraction of 0.0 indicate a rigid, planar scaffold with limited conformational flexibility [2]. By comparison, the regioisomeric 6-bromo-8-chloroquinazolin-4(3H)-one has a different dipole orientation and hydrogen-bonding geometry due to the carbonyl position shift from C2 to C4, altering the electronic distribution and potential hinge-binding interactions [3].

lipophilicity drug-likeness quinazolinone physicochemical properties

Patent-Enabled FGFR4 Inhibitor Intermediate

6-Bromo-8-chloroquinazolin-2(1H)-one is explicitly disclosed as a reactant in the synthesis of FGFR-4 inhibitor compounds in US Patent 9,434,700 B2 (Blueprint Medicines) [1]. The compound was elaborated to 2,8-dichloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, a penultimate intermediate leading to clinical candidates. This contrasts with the 6,8-difluoro or 6-fluoro-8-chloro analogs, which are absent from this patent portfolio, indicating that the specific Br/Cl pairing was intentionally selected for its orthogonal reactivity profile during SAR exploration [2].

FGFR4 inhibitor patented intermediate Blueprint Medicines

6-Bromo-8-chloroquinazolin-2(1H)-one Application Scenarios


FGFR4-Selective Inhibitor Library Synthesis

Medicinal chemistry teams can use 6-bromo-8-chloroquinazolin-2(1H)-one as the direct starting material to replicate and diversify the FGFR4 inhibitor scaffold disclosed in US 9,434,700 B2 [1]. The C6-bromo substituent enables library expansion via Suzuki coupling with diverse arylboronic acids, while the C8-chloro and C2 carbonyl provide additional vectors for late-stage functionalization [2].

Bis-heteroaryl Quinazolinones via Orthogonal Halogens

The Br/Cl orthogonality allows sequential Pd-mediated and SNAr-based derivatization without protecting-group strategies. This streamlined route is advantageous for generating focused kinase inhibitor libraries where the quinazolin-2-one core serves as a hinge-binding motif [3].

Scalable Chloroquinazoline API Intermediate

The documented conversion to 6-bromo-2,8-dichloroquinazoline via POCl3 treatment provides a robust entry point for process chemists developing scalable routes to chloroquinazoline-based active pharmaceutical ingredients (APIs). The compound is commercially available at 97–98% purity, supporting gram-to-kilogram scale-up feasibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-chloroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.